Glycidyl acrylate

Beschreibung

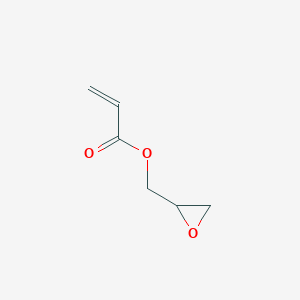

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQRDASANLAFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26374-91-4 | |

| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025360 | |

| Record name | Glycidyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline] | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

141 °F (NTP, 1992), 141 °F (61 °C) (open cup) | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1) | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.97 [mmHg] | |

| Record name | Glycidyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

106-90-1 | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20438 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8N627D5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -41.5 °C | |

| Record name | GLYCIDYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl (B131873) acrylate (B77674) (GA) is a bifunctional monomer of significant interest in polymer chemistry and material science. Possessing both a reactive acrylate moiety and an epoxide ring, GA serves as a versatile building block for the synthesis of functional polymers with tailored properties. Its unique structure allows for orthogonal polymerization and post-modification, making it a valuable component in the development of advanced materials for coatings, adhesives, and increasingly, specialized biomedical applications. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations of glycidyl acrylate, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is a light amber, combustible liquid.[1][2][3] Its bifunctional nature, containing both an ester and an epoxide, dictates its physical characteristics and solubility. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | oxiran-2-ylmethyl prop-2-enoate | [3] |

| Synonyms | 2,3-Epoxypropyl acrylate, Acrylic acid glycidyl ester | [1][3][4] |

| CAS Number | 106-90-1 | [4] |

| Molecular Formula | C₆H₈O₃ | [4] |

| Molecular Weight | 128.13 g/mol | [1][3] |

| Appearance | Light amber liquid | [1][2] |

| Density | ~1.11 - 1.129 g/cm³ at 20°C | [1][4][5] |

| Boiling Point | 57°C at 2 Torr (2.67 mmHg) | [5] |

| 135°F (57.2°C) at 2 mmHg | [1][3] | |

| Melting Point | -41.5 °C to -42 °C | [3][4] |

| Flash Point | 141°F (61°C) | [1][2][6] |

| Vapor Pressure | 2.97 mmHg at 25°C | [3] |

| Water Solubility | 10 to 50 mg/mL at 20.5°C | [1] |

| Refractive Index | ~1.45 | [4] |

Safety and Toxicology

This compound is a hazardous substance and requires careful handling. It is classified as toxic if swallowed, inhaled, or in contact with skin.[7][8] It is corrosive and can cause severe skin burns and eye damage.[7][9] Due to its reactivity, it may polymerize under heat or in the presence of catalysts.[1][7]

Table 2: Hazard and Toxicity Profile of this compound

| Hazard Type | Classification & Description | Source(s) |

| Acute Toxicity | Toxic if swallowed (H301), inhaled (H331), or in contact with skin (H311).[7][8] Fatal in contact with skin (H310).[8][10] Oral LD50 (rat) reported as 210 mg/kg bw.[11] | |

| Corrosivity | Causes severe skin burns and eye damage (H314).[7][8][10] | |

| Sensitization | May cause an allergic skin reaction (H317).[7][8][10] | |

| Reactivity | May undergo violent chemical changes at elevated temperatures and pressures.[1] Can react vigorously with oxidizing agents.[2][7] Prone to polymerization.[2] |

Core Reactivity and Mechanisms

The utility of this compound stems from its two distinct reactive functional groups: the acrylate double bond and the oxirane (epoxide) ring. This dual functionality allows for sequential or simultaneous reactions, providing a powerful tool for polymer synthesis and modification.

Acrylate Group Reactivity

The carbon-carbon double bond of the acrylate group readily undergoes free-radical polymerization. This reaction is the basis for creating linear poly(this compound) backbones, which retain the pendant epoxy groups for subsequent functionalization. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity.[12]

Epoxide Group Reactivity

The strained three-membered epoxide ring is susceptible to nucleophilic ring-opening reactions. This allows for the post-polymerization modification of poly(this compound) scaffolds. A wide range of nucleophiles can be used to introduce diverse functionalities.[13] Common nucleophilic agents include:

-

Amines: Primary and secondary amines react to form amino alcohols.

-

Thiols: Thiols react to form thioethers.

-

Carboxylic Acids: Acids can open the ring to form an ester and a hydroxyl group.

-

Azides: Sodium azide (B81097) can be used to introduce azide groups, which can then be used in "click" chemistry reactions.

The reaction is often catalyzed by acid or base and is influenced by the solvent and steric hindrance of the nucleophile.[14][15]

Caption: Dual reactivity pathways of this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory and industrial synthesis route for this compound involves the reaction of acrylic acid with epichlorohydrin.[16][17] Catalysts such as triethylamine (B128534) (TEA) are often employed.[16][18]

Caption: General workflow for the synthesis of this compound.

Methodology: Synthesis from Acrylic Acid and Epichlorohydrin [16]

-

Reactants & Reagents:

-

Acrylic Acid (1 mole, e.g., 72 g)

-

Epichlorohydrin (e.g., 92.5 g)

-

Triethylamine (TEA) catalyst (e.g., 0.5 g)

-

Polymerization inhibitor (e.g., 4-methoxyphenol (B1676288) (MEHQ) or tert-butyl hydroquinone (B1673460) (TBHQ), 0.15 g)

-

-

Procedure:

-

Charge a reaction vessel equipped with a stirrer, condenser, and thermometer with acrylic acid, epichlorohydrin, TEA, and the polymerization inhibitor.

-

Heat the mixture, for example, to a temperature range of 80-90°C.

-

The reaction mechanism involves the catalyst (TEA) acting as a nucleophile, attacking the epichlorohydrin. The resulting carbocation then undergoes esterification with acrylic acid to form this compound.[16]

-

Monitor the reaction progress by measuring parameters such as the acid value of the mixture.

-

Upon completion, the product is typically purified via washing (to remove catalyst salts) and distillation under reduced pressure to remove unreacted starting materials and byproducts.

-

Free-Radical Polymerization of this compound

This protocol outlines a typical free-radical polymerization to produce poly(this compound).

Methodology: Solution Polymerization

-

Reactants & Reagents:

-

This compound (monomer)

-

Toluene or Diphenyl Ether (solvent)

-

2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Hydroquinone solution (inhibitor for stopping the reaction)

-

-

Procedure:

-

Dissolve this compound monomer in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a magnetic stirrer and reflux condenser. The concentration can be around 0.3-0.6 mol/L.

-

Bubble nitrogen through the solution for approximately 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Add the initiator (e.g., AIBN, typically 1-2% based on monomer weight).

-

Heat the reaction mixture to a specific temperature (e.g., 70°C for AIBN) under a nitrogen atmosphere.

-

Allow the polymerization to proceed for a predetermined time. To achieve low monomer conversion and prevent high polydispersity, reaction times can be short (e.g., 30-60 seconds).

-

Inhibit the polymerization by adding a hydroquinone solution to quench the radicals.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol (B129727) or ethanol.

-

Filter and dry the polymer product under vacuum.

-

Post-Polymerization Modification with an Amine

This protocol describes the functionalization of a poly(this compound) backbone via epoxide ring-opening.

Caption: Workflow for post-polymerization modification of PGMA.

Methodology: Reaction with a Secondary Amine [8]

-

Reactants & Reagents:

-

Poly(this compound) (PGMA)

-

Secondary Amine (e.g., Morpholine)

-

Aprotic Polar Solvent (e.g., Dioxane or DMSO)

-

-

Procedure:

-

Dissolve the PGMA polymer in the chosen solvent (e.g., Dioxane) in a reaction flask.

-

Add the secondary amine nucleophile to the solution. An excess of the amine is often used to ensure complete conversion of the epoxy groups.

-

Heat the solution to an elevated temperature (e.g., 80°C) and stir for a set duration (e.g., 2 to 24 hours).

-

The reaction progress can be monitored using techniques like FTIR (observing the disappearance of the epoxide peak) or NMR spectroscopy.

-

After the reaction, the functionalized polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.

-

Applications in Research and Drug Development

The unique reactivity of this compound makes its polymers highly valuable for biomedical and pharmaceutical research. The ability to introduce specific functional groups allows for the creation of "smart" materials for targeted applications.

-

Drug Delivery Systems: Porous microparticles made from this compound copolymers can be loaded with drugs like tetracycline. The polymer matrix allows for controlled or delayed release, which can be modulated by the polymer's structure. Furthermore, poly(glycidyl methacrylate)-coated nanohybrids are being developed as smart delivery systems that can integrate diagnostics and therapy (theranostics).[3]

-

Bioconjugation and Functional Biomaterials: The epoxy groups on PGMA serve as reactive handles for covalently attaching biomolecules, such as enzymes or proteins.[4] This is used to immobilize enzymes, enhancing their stability and reusability for biocatalysis.[5] Copolymers of glycidyl methacrylate (B99206) are also used to create biocompatible materials for applications like dental resins, wound dressings, and antibacterial nanocarriers.[2]

-

Radiopaque Polymers: For medical imaging, polymers can be made radiopaque. In one approach, copolymers of methyl methacrylate and glycidyl methacrylate were synthesized. The epoxide ring of the glycidyl methacrylate units was opened to covalently attach iodine, rendering the material visible under X-ray and suitable for biomedical device applications.[1]

References

- 1. Studies on novel radiopaque methyl methacrylate: glycidyl methacrylate based polymer for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Smart Delivery Systems Based on Poly(glycidyl methacrylate)s-Coated Organic/Inorganic Core-Shell Nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microporous poly(glycidyl methacrylate-co-ethylene glycol dimethyl acrylate) microspheres: synthesis, functionalization and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inis.iaea.org [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2013118100A2 - Process for the treatment of a polymer - Google Patents [patents.google.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microporous poly(glycidyl methacrylate-co-ethylene glycol dimethyl acrylate) microspheres: synthesis, functionalization and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Atom Transfer Radical Polymerization of Glycidyl Methacrylate: A Functional Monomer | Semantic Scholar [semanticscholar.org]

- 13. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. researchgate.net [researchgate.net]

- 17. Porous Crosslinked Zwitterionic Microparticles Based on Glycidyl Methacrylate and N-Vinylimidazole as Possible Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis of Glycidyl acrylate from epichlorohydrin and acrylic acid.

An In-depth Examination of the Synthesis of Glycidyl (B131873) Acrylate (B77674) from Epichlorohydrin (B41342) and Acrylic Acid for Researchers and Drug Development Professionals.

Glycidyl acrylate (GA) is a valuable bifunctional monomer possessing both an acrylate group, susceptible to radical polymerization, and an epoxy group that can undergo various ring-opening reactions. This dual reactivity makes it a crucial building block in the synthesis of functional polymers for a wide range of applications, including coatings, adhesives, and advanced drug delivery systems. This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from epichlorohydrin and acrylic acid, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes.

Synthetic Pathways

There are two principal methods for the synthesis of this compound from epichlorohydrin and acrylic acid: a direct one-step reaction and a two-step process involving the formation of an alkali metal salt of acrylic acid.[1][2]

-

Direct Esterification: This route involves the direct reaction of acrylic acid with epichlorohydrin in the presence of a catalyst.[1] This method is often favored for its simplicity.

-

Two-Step Synthesis via Salt Formation: This method first involves the neutralization of acrylic acid with a base, such as sodium hydroxide, to form sodium acrylate.[1][3] The resulting salt is then reacted with epichlorohydrin, often in the presence of a phase transfer catalyst, to yield this compound.[3][4]

Reaction Mechanisms

The synthesis of this compound from epichlorohydrin and acrylic acid can proceed through different mechanisms depending on the chosen synthetic route.

Direct Esterification Mechanism

In the direct reaction catalyzed by a tertiary amine like triethylamine (B128534) (TEA), the amine acts as a nucleophile, attacking the epichlorohydrin to form a quaternary ammonium (B1175870) salt and a carbocation. This carbocation is then attacked by the acrylic acid in an esterification reaction to form this compound.[1]

Caption: Direct esterification of acrylic acid with epichlorohydrin.

Two-Step Synthesis Mechanism

The two-step process begins with the neutralization of acrylic acid to form its sodium salt. In the subsequent step, the acrylate salt reacts with epichlorohydrin, facilitated by a phase transfer catalyst, to produce this compound and a salt byproduct.[3]

Caption: Two-step synthesis via sodium acrylate formation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Synthesis of this compound

This protocol is adapted from a method for the direct reaction of acrylic acid and epichlorohydrin.[1]

Materials:

-

Acrylic Acid (1 mole, 72 g)

-

Epichlorohydrin (92.5 g)

-

Triethylamine (TEA, catalyst, 0.5 g)

-

Polymerization Inhibitor (e.g., tert-butyl hydroquinone, 0.15 g)

-

3% aqueous solution of NaOH

-

Distilled water

Procedure:

-

To a 3-necked flask equipped with a reflux condenser and nitrogen inlet, add acrylic acid, epichlorohydrin, triethylamine, and the polymerization inhibitor.

-

Heat the mixture to 80°C for 1 hour with magnetic stirring.

-

Increase the temperature to 105°C and continue the reaction for an additional 2 hours.

-

After cooling, mix the reaction mixture with an equal amount of 3% aqueous NaOH solution and stir.

-

Allow the layers to separate and remove the aqueous layer.

-

Wash the organic layer 2-3 times with distilled water.

-

Remove excess epichlorohydrin by vacuum distillation to obtain the final product.[1]

Protocol 2: Two-Step Synthesis via Sodium Acrylate

This protocol is based on the synthesis of glycidyl methacrylate (B99206) and is adapted for this compound.[1][3]

Step 1: Preparation of Sodium Acrylate

Materials:

-

Acrylic Acid (100 mL)

-

Sodium Hydroxide (102 g)

-

Water (80 g)

Procedure:

-

In a 3-necked flask, dissolve NaOH in water and stir at 60°C.

-

Slowly add acrylic acid dropwise from a dropping funnel.

-

After complete addition, continue stirring for 1 hour.

-

The resulting sodium acrylate solution can be used directly or the salt can be isolated by spray drying and oven drying at 65°C.[1]

Step 2: Synthesis of this compound

Materials:

-

Sodium Acrylate

-

Epichlorohydrin (in excess, e.g., 5:1 molar ratio to sodium acrylate)[4]

-

Phase Transfer Catalyst (e.g., benzyltrimethylammonium (B79724) chloride - TEBA)[4]

-

Polymerization Inhibitor

Procedure:

-

In a three-necked flask, combine sodium acrylate, epichlorohydrin, the polymerization inhibitor, and the phase transfer catalyst.

-

Heat the mixture with stirring. Optimal conditions have been reported as 90°C for 2 hours.[4]

-

After the reaction is complete, cool the mixture. The byproduct, sodium chloride, will precipitate and can be removed by filtration.[5]

-

Excess epichlorohydrin is removed from the filtrate by vacuum distillation to yield this compound.[1]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on the provided protocols and literature.

Table 1: Reactant and Catalyst Quantities for Direct Synthesis

| Component | Molar Ratio (relative to Acrylic Acid) | Mass |

| Acrylic Acid | 1 | 72 g |

| Epichlorohydrin | ~1.25 | 92.5 g |

| Triethylamine | ~0.007 | 0.5 g |

| Polymerization Inhibitor | N/A | 0.15 g |

Table 2: Reaction Conditions and Yields

| Parameter | Direct Synthesis | Two-Step Synthesis |

| Catalyst | Triethylamine[1] | Benzyltrimethylammonium chloride (TEBA)[4] |

| Temperature | 80°C then 105°C[1] | 90°C[4] |

| Time | 3 hours[1] | 2 hours[4] |

| Reported Yield | 80-90%[1] | 78.2%[4] |

| Reported Purity | Not specified | 97.0%[4] |

Purification and Characterization

Post-synthesis, purification is crucial to remove unreacted starting materials, catalyst, and byproducts. The primary purification method involves washing the crude product with a dilute basic solution to neutralize any remaining acid and remove the catalyst, followed by washing with water.[1] The final step is typically vacuum distillation to remove excess epichlorohydrin and isolate the pure this compound.[1][5]

Characterization of the synthesized this compound can be performed using standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the acrylate and epoxy functional groups, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and purity assessment. Gas chromatography (GC) can be employed to determine the purity of the final product.[6]

Conclusion

The synthesis of this compound from epichlorohydrin and acrylic acid can be effectively achieved through either a direct esterification or a two-step process involving an acrylate salt intermediate. The choice of method may depend on factors such as desired purity, available equipment, and handling considerations of the reagents. The direct method offers simplicity, while the two-step phase transfer catalysis method can provide high yields and purity.[1][4] Careful control of reaction conditions, including temperature, time, and catalyst loading, is essential for optimizing the synthesis and minimizing side reactions. Proper purification is critical to obtaining high-purity this compound suitable for its diverse applications in polymer chemistry and materials science.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Glycidyl Methacrylate: Synthesis, Properties, and Applications [eureka.patsnap.com]

- 3. inis.iaea.org [inis.iaea.org]

- 4. Synthesis of this compound by phase transfer catalysis [journal.buct.edu.cn]

- 5. US4755262A - Method for purification of this compound or glycidyl methacrylate - Google Patents [patents.google.com]

- 6. Glycidyl methacrylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Glycidyl Acrylate Epoxy Ring-Opening Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the epoxy ring-opening reactions of glycidyl (B131873) acrylate (B77674) (GA). Glycidyl acrylate, a bifunctional monomer containing both a reactive epoxy group and a polymerizable acrylate moiety, is a versatile building block in the synthesis of functional polymers and bioconjugates relevant to drug development and materials science. Understanding the intricacies of its epoxy ring-opening chemistry is paramount for controlling reaction outcomes and designing materials with tailored properties. While much of the available literature focuses on the closely related glycidyl methacrylate (B99206) (GMA), the fundamental principles of reactivity are analogous. This guide leverages data from GMA where specific data for GA is not available, providing a robust framework for researchers.

Core Concepts of Epoxide Ring-Opening

The reactivity of the this compound epoxy ring is dictated by the inherent strain of the three-membered ring and the electrophilic nature of its carbon atoms. The ring-opening can be initiated by nucleophiles and can be catalyzed by either acids or bases. The reaction mechanism, regioselectivity, and rate are highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

The two primary mechanisms for epoxide ring-opening are:

-

SN2 (Bimolecular Nucleophilic Substitution): This mechanism is prevalent under neutral or basic conditions. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring in a concerted fashion. This results in an inversion of stereochemistry at the site of attack.

-

SN1-like (Unimolecular Nucleophilic Substitution): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This is followed by the weakening of the C-O bond, leading to the formation of a partial positive charge on the more substituted carbon atom. The nucleophile then attacks this carbocation-like species.

Nucleophilic Ring-Opening Reactions

A wide array of nucleophiles can be employed to open the epoxy ring of this compound, leading to the introduction of diverse functionalities. The primary modification processes involve reactions with amines, thiols, alcohols, carboxylic acids, and azides.[1][2]

Reaction with Amines (Aminolysis)

The reaction of this compound with primary and secondary amines yields β-amino alcohols, which are crucial intermediates in the synthesis of various biologically active molecules. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered terminal carbon of the epoxide.[1]

Side Reaction: A notable side reaction, particularly with primary amines, is the Michael addition of the amine to the electron-deficient double bond of the acrylate group.[1][2] The choice of reaction conditions and the nature of the amine can influence the selectivity between epoxy ring-opening and Michael addition.

Quantitative Data on Amine Ring-Opening of Glycidyl Methacrylate (as an analogue):

| Amine Nucleophile | Amine:Epoxy Ratio | Temperature (°C) | Time | Degree of Functionalization (%) | Reference |

| Butylmethylamine | 2:1 | 90 | Overnight | High | [2] |

| Propylamine | 2:1 | 90 | Overnight | High | [2] |

| Trimethylethylenediamine | 1:1 | 90 | Overnight | 72-81 | [1] |

| Smaller Amines | 1:1 | 90 | Overnight | 88-98 | [1] |

| Various Amines | - | Room Temp | 24 h | Near Quantitative | [1] |

Experimental Protocol: General Procedure for Aminolysis of this compound

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., chloroform, THF, or an alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the amine nucleophile (1-2 equivalents) to the solution. The excess amine can help to minimize cross-linking reactions.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 90°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the solvent and excess amine are removed under reduced pressure. The resulting β-amino alcohol can be purified by column chromatography on silica (B1680970) gel or by precipitation in a non-solvent.

Reaction with Thiols

The thiol-epoxy reaction is a highly efficient "click" reaction that proceeds readily under basic catalysis to form β-hydroxy thioethers. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the epoxide ring.[1]

Quantitative Data on Thiol Ring-Opening of Glycidyl Methacrylate (as an analogue):

| Thiol Nucleophile | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Conversion (%) | Reference |

| Aliphatic/Aromatic Thiols | Tetrabutylammonium fluoride (B91410) (TBAF) | >20 | THF | Room Temp | 3 h | >95 | [2] |

| Aliphatic/Aromatic Thiols | Lithium hydroxide (B78521) (LiOH) | 1-4 | THF/Water (10%) | Room Temp | 1-3 h | >95 | [2] |

| Aliphatic Thiol | Triethylamine (TEA) | High | DMSO | Higher Temp | Longer Time | >85 | [1][2] |

Experimental Protocol: General Procedure for Thiol-Epoxy Reaction of this compound

-

Reactant Preparation: Dissolve this compound (1 equivalent) and the thiol (1-1.2 equivalents) in a suitable solvent (e.g., THF, DMSO).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, lithium hydroxide).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or NMR.

-

Work-up and Purification: Once the reaction is complete, the catalyst can be neutralized or removed by washing with a suitable aqueous solution. The solvent is then removed under reduced pressure, and the product is purified, for example, by column chromatography.

Reaction with Alcohols and Carboxylic Acids

Alcohols and carboxylic acids can also act as nucleophiles for the ring-opening of this compound, typically under acidic or basic catalysis. The reaction with carboxylic acids yields β-hydroxy esters.

The reaction is highly dependent on pH. At acidic pH (e.g., 3.5), the ring-opening mechanism predominates for both alcohols and carboxylic acids.[3][4] At basic pH (e.g., 10.5), for alcohols, both transesterification and ring-opening can occur, with the latter being the preferential pathway.[3][4]

Experimental Protocol: Acid-Catalyzed Ring-Opening with a Carboxylic Acid

-

Reactant Preparation: Dissolve this compound (1 equivalent) and the carboxylic acid (1 equivalent) in an appropriate solvent.

-

Acid Catalyst: Add a catalytic amount of a proton acid (e.g., HCl) to adjust the pH to approximately 3.5.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 55°C). Monitor the disappearance of the starting materials by a suitable analytical technique.

-

Work-up and Purification: After the reaction, neutralize the acid catalyst with a base. Remove the solvent and purify the product, for example, by extraction and subsequent distillation or chromatography.

Catalysis of Ring-Opening Reactions

Base-Catalyzed Mechanism

In the presence of a base, a strong nucleophile (Nu⁻) attacks the less sterically hindered carbon of the epoxide ring in an SN2 reaction. This leads to the formation of an alkoxide intermediate, which is subsequently protonated by a proton source in the reaction medium (e.g., solvent, or a weak acid added during workup) to yield the final product.

Caption: Base-catalyzed epoxy ring-opening of this compound.

Acid-Catalyzed Mechanism

Under acidic conditions, the epoxide oxygen is first protonated by an acid (H-A). This protonation enhances the electrophilicity of the epoxide carbons and facilitates the nucleophilic attack. The nucleophile (Nu-H) then attacks one of the carbons, typically the more substituted one in an SN1-like fashion, leading to the ring-opened product after deprotonation.[1][2]

Caption: Acid-catalyzed epoxy ring-opening of this compound.

Experimental Workflow Overview

A general workflow for conducting and analyzing the ring-opening reaction of this compound is depicted below. This process involves careful planning of the reaction, execution under controlled conditions, and thorough analysis of the resulting products.

Caption: General experimental workflow for this compound ring-opening.

Conclusion

The epoxy ring-opening reactions of this compound provide a versatile and powerful platform for the synthesis of functionalized monomers and polymers. The choice of nucleophile, catalyst, and reaction conditions allows for precise control over the introduction of a wide range of chemical moieties. For professionals in drug development and materials science, a thorough understanding of these reaction mechanisms is essential for the rational design of novel materials with desired properties, from drug delivery vehicles to advanced functional coatings. While the reactivity of this compound is closely mirrored by its methacrylate counterpart, further research focusing specifically on this compound will continue to refine our understanding and expand its applications.

References

- 1. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycidyl acrylate monomer stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of Glycidyl (B131873) Acrylate (B77674) Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl acrylate (GA) is a bifunctional monomer containing both a reactive acrylate group and an epoxy group. This dual functionality makes it a valuable building block in the synthesis of polymers for a wide range of applications, including adhesives, coatings, and drug delivery systems. However, the inherent reactivity of these functional groups also makes the monomer susceptible to premature polymerization and degradation, posing challenges for its storage and handling. This technical guide provides a comprehensive overview of the stability of this compound monomer and outlines the optimal conditions for its storage to ensure its quality and safety.

Chemical Properties and Intrinsic Stability

This compound is a colorless liquid with a characteristic ester-like odor. Its chemical structure, featuring a vinyl group and an epoxide ring, is the primary determinant of its reactivity and stability profile. The electron-withdrawing nature of the ester group makes the double bond susceptible to radical polymerization, while the strained three-membered epoxy ring can be opened by various nucleophiles and electrophiles.

Factors Affecting this compound Stability

The stability of this compound is influenced by several external factors:

-

Temperature: Elevated temperatures significantly accelerate the rate of spontaneous polymerization. Heat can also promote the formation of peroxides, which can act as initiators for radical polymerization.[1]

-

Light: Exposure to ultraviolet (UV) light can initiate photopolymerization.[2]

-

Oxygen: While oxygen can inhibit free-radical polymerization to some extent, it is also essential for the activation of phenolic inhibitors like hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ).[1] Therefore, a controlled presence of oxygen is crucial.

-

Contamination: Contaminants such as acids, bases, metals, and oxidizing agents can catalyze both the polymerization of the acrylate group and the opening of the epoxy ring.[3]

Recommended Storage Conditions

To maintain the stability and prevent premature polymerization of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of spontaneous polymerization and peroxide formation.[4] |

| Atmosphere | Stored under air, not an inert atmosphere. | Phenolic inhibitors require oxygen to be effective.[1] |

| Light Exposure | Store in opaque or amber containers in a dark location. | To prevent photo-initiated polymerization. |

| Container | Tightly sealed original containers. | To prevent contamination and evaporation of the monomer or inhibitor.[4] |

| Inhibitor Level | Monitor inhibitor concentration regularly. | Inhibitors are consumed over time and may need to be replenished.[5] |

Polymerization Inhibitors

To prevent spontaneous polymerization during storage, this compound is typically supplied with an added inhibitor. The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ).

| Inhibitor | Typical Concentration | Mechanism of Action |

| MEHQ (Monomethyl ether of hydroquinone) | 50-150 ppm (for Glycidyl Methacrylate) | MEHQ is a radical scavenger that reacts with and neutralizes free radicals, thus terminating the polymerization chain reaction. Its effectiveness is dependent on the presence of oxygen.[6] |

Degradation Pathways

This compound can degrade through several pathways, primarily involving its two reactive functional groups.

Polymerization

The most significant degradation pathway is the free-radical polymerization of the acrylate group. This can be initiated by heat, light, or contaminants, leading to an uncontrolled and potentially hazardous exothermic reaction.

Caption: Free-radical polymerization of this compound.

Hydrolysis

The ester linkage and the epoxy ring in this compound are susceptible to hydrolysis, especially in the presence of acids or bases.

-

Ester Hydrolysis: Leads to the formation of acrylic acid and glycidol.

-

Epoxy Ring Opening: Under aqueous conditions, the epoxy ring can open to form a diol. This reaction is catalyzed by both acids and bases.[4][7]

Caption: Hydrolytic degradation pathways of this compound.

Thermal Degradation

At elevated temperatures, in addition to polymerization, the this compound monomer may undergo other degradation reactions. While specific studies on the thermal degradation of this compound monomer are limited, data from the closely related glycidyl methacrylate (B99206) suggests that depolymerization and decomposition of the ester group can occur.[6]

Experimental Protocols for Stability Assessment

Regular monitoring of this compound monomer is essential to ensure its quality and suitability for use. The following are general protocols for assessing its stability.

Visual Inspection

A simple yet effective initial assessment involves visual inspection of the monomer.

-

Protocol:

-

Carefully observe the monomer in its storage container.

-

Check for any signs of turbidity, haze, or the presence of solid particles, which may indicate polymerization.

-

Note any significant change in color.

-

Determination of Polymer Content

This test is used to quantify the amount of polymer that may have formed during storage.

-

Protocol:

-

Add a known volume of the this compound sample (e.g., 20 mL) to a larger volume of a non-solvent for the polymer, such as methanol (B129727) (e.g., 80 mL).[2]

-

If a polymer is present, it will precipitate out of the solution, causing the mixture to become cloudy.

-

The amount of precipitate can be quantified gravimetrically after filtration and drying.

-

Analytical Chromatography for Purity and Degradation Products

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the monomer and detecting the presence of degradation products.

6.3.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

-

-

Protocol Outline:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile (B52724) or tetrahydrofuran).

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically used.

-

Analysis: Inject the sample into the HPLC system. The retention time and peak area of this compound are compared to a standard to determine its purity. The appearance of new peaks may indicate the presence of degradation products.

-

6.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This method separates volatile compounds in the gas phase followed by detection and identification using a mass spectrometer.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A capillary column suitable for polar compounds.

-

-

Protocol Outline:

-

Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions: The sample is injected into the GC where it is vaporized. The oven temperature is programmed to ramp up to separate the components based on their boiling points and interactions with the stationary phase.

-

MS Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identification.

-

Caption: Workflow for assessing the stability of this compound.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the monomer in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition.

Conclusion

The stability of this compound monomer is critical for its safe and effective use in research and development. By understanding the factors that influence its stability and adhering to the recommended storage and handling guidelines, researchers can ensure the integrity of the monomer and obtain reliable results in their applications. Regular monitoring using the described experimental protocols is essential for quality control and to prevent hazardous situations arising from uncontrolled polymerization.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. petrochemistry.eu [petrochemistry.eu]

- 3. Stability of acrylic monomers (Conference) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. mnsa.ece.wisc.edu [mnsa.ece.wisc.edu]

- 6. akjournals.com [akjournals.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Glycidyl Acrylate Monomer: A Technical Guide

Introduction: Glycidyl (B131873) acrylate (B77674) (GA) is a bifunctional monomer containing both a reactive acrylate group and an epoxide ring. This unique structure makes it a valuable building block in the synthesis of a wide range of polymers for various applications, including adhesives, coatings, and drug delivery systems. A thorough understanding of its chemical structure is paramount for its effective utilization and quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of Glycidyl Acrylate monomer using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals characteristic signals for the vinyl protons of the acrylate group and the protons of the glycidyl moiety. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Data Presentation: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a (cis to ester) | ~6.4 | dd | J_ac ≈ 17.4, J_ab ≈ 1.5 |

| H-b (trans to ester) | ~6.1 | dd | J_bc ≈ 10.5, J_ab ≈ 1.5 |

| H-c (geminal to vinyl) | ~5.8 | dd | J_ac ≈ 17.4, J_bc ≈ 10.5 |

| H-d (Glycidyl -CH₂-O-) | ~4.3 and ~3.9 | m | - |

| H-e (Glycidyl -CH-) | ~3.2 | m | - |

| H-f (Epoxide -CH₂-) | ~2.8 and ~2.6 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal in the ¹³C NMR spectrum.

Data Presentation: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester carbonyl) | ~165 |

| CH₂= (Vinyl) | ~131 |

| =CH- (Vinyl) | ~128 |

| -CH₂-O- (Glycidyl) | ~65 |

| -CH- (Glycidyl) | ~49 |

| -CH₂- (Epoxide) | ~44 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the acrylate and epoxide functional groups.

Data Presentation: Characteristic FTIR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3000-2900 | C-H stretch | Alkyl, Vinyl |

| ~1725 | C=O stretch | Ester (Acrylate) |

| ~1635 | C=C stretch | Alkene (Vinyl) |

| ~1410 | C-H bend | Vinyl |

| ~1200-1000 | C-O stretch | Ester, Ether |

| ~910 and ~840 | Asymmetric and symmetric ring stretch | Epoxide |

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound monomer.

Materials:

-

This compound monomer

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

-

Pipettes

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound monomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

If using an internal standard, add a small drop of TMS to the solution.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum.

-

FTIR Spectroscopy of this compound

Objective: To obtain the FTIR spectrum of liquid this compound monomer using an Attenuated Total Reflectance (ATR) accessory.[1][2]

Materials:

-

This compound monomer

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

-

Background Spectrum:

-

With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).[1]

-

-

Sample Application:

-

Place a small drop of this compound monomer directly onto the center of the ATR crystal.[1] Ensure the crystal surface is completely covered by the liquid.

-

-

Data Acquisition:

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Correlate the observed peaks with the corresponding functional group vibrations.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.[1]

-

Visualizations

Caption: Experimental workflow for NMR and FTIR analysis.

Caption: Correlation of functional groups to spectroscopic signals.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Glycidyl Acrylate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Glycidyl (B131873) acrylate (B77674) (GA) is a valuable monomer and crosslinking agent in the development of polymers for adhesives, coatings, and various biomedical applications. However, its high reactivity, stemming from the presence of both an acrylate and an epoxide group, also presents significant health and safety challenges. This guide provides an in-depth overview of the critical safety considerations, handling protocols, and emergency procedures required for the safe use of glycidyl acrylate in a laboratory setting.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance with a complex toxicological profile. It is crucial for all laboratory personnel to be thoroughly familiar with its potential health effects.

1.1. Acute Toxicity

This compound is toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4][5] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[3][5][6][7] Animal studies have demonstrated its potential to be fatal upon contact with the skin.[1][4]

1.2. Sensitization

A significant concern with this compound is its potential to cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[2][4][7]

1.3. Chronic Toxicity and Carcinogenicity

The metabolite of this compound, glycidol, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[8] Due to this, this compound itself is considered to have genotoxic and carcinogenic potential.[6] There is also evidence to suggest that it may have adverse effects on fertility.[3][6]

Quantitative Health Hazard Data

For a clear understanding of the toxicological profile of this compound, the following quantitative data from animal studies are summarized.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 150 - 210 mg/kg | [3][4][6][9] |

| LD50 | Rabbit | Oral | 89 mg/kg | [3][6] |

| LD50 | Rabbit | Dermal | 63 mg/kg | [4] |

| LCLo | Rat | Inhalation | 125 ppm (4 hours) | [4][7] |

Occupational Exposure Limits:

Currently, specific occupational exposure limits for this compound are not well-established by all regulatory bodies.[1] However, for the structurally similar compound, glycidyl methacrylate (B99206) (GMA), the American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value – Time-Weighted Average (TLV-TWA) of 0.01 ppm to protect against respiratory tract irritation and potential carcinogenic effects.[8] Given the similar hazard profile, it is prudent to handle this compound with at least this level of caution.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Reference |

| Appearance | Light amber to colorless liquid | [5][7][10] |

| Boiling Point | 60 °C @ 16 mmHg | [3] |

| Flash Point | 61 °C | [3][5] |

| Density | 1.1163 g/cm³ | [3] |

| Vapor Pressure | 2.97 mm Hg | [7] |

| Solubility in Water | Soluble | [2][5][10] |

| Stability | Combustible; may polymerize. Incompatible with strong oxidizing agents. | [3][5] |

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure, such as polymerization or formulation.

4.1. Pre-Experiment Preparations

-

Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of this compound to be used, the reaction conditions, and potential for exposure.

-

Safety Data Sheet (SDS) Review: All personnel involved must review the SDS for this compound.[1][4][9][11][12]

-

Engineering Controls: Ensure a certified chemical fume hood with adequate ventilation is available and functioning correctly.[1][4][11] Safety showers and eyewash stations must be readily accessible.[1][4]

-

Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE as detailed in the "Personal Protective Equipment" section below.

4.2. Handling Procedure

-

Transportation: Transport this compound in a sealed, labeled, and chemically resistant secondary container.

-

Dispensing:

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

Ensure all joints are properly sealed to prevent vapor leakage.

-

If heating is required, use a well-controlled heating mantle and monitor the temperature closely to avoid uncontrolled polymerization.

-

-

Post-Reaction Work-up:

-

Quench any unreacted this compound according to the specific experimental procedure.

-

Handle all reaction mixtures and waste as hazardous.

-

4.3. Waste Disposal

-

Waste Collection: Collect all this compound-contaminated waste, including gloves, absorbent materials, and reaction residues, in a designated, labeled, and sealed hazardous waste container.

-

Disposal: Dispose of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[1][9]

4.4. Decontamination

-

Equipment: Decontaminate all glassware and equipment that came into contact with this compound. This may involve rinsing with a suitable solvent (e.g., alcohol) followed by washing with soap and water, all performed within the fume hood.[10]

-

Work Area: Clean and decontaminate the work surface within the fume hood after each use.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[9] Always inspect gloves for any signs of degradation or puncture before use.

-

Eye and Face Protection: Use tightly fitting safety goggles and a face shield.[9]

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or a full-body suit should be worn.[9]

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below recommended limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

6.1. Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

-